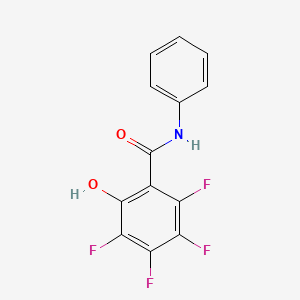![molecular formula C16H13F3O2 B14290522 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one CAS No. 114088-60-7](/img/structure/B14290522.png)
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique chemical structure, which includes both hydroxyl and ketone functional groups. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide, followed by oxidation to form the desired ketone. Another approach includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to a phenyl ring through electrophilic or nucleophilic substitution reactions .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the formation of the compound.
Analyse Des Réactions Chimiques
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism by which 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biological pathways .
Comparaison Avec Des Composés Similaires
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one can be compared to other similar compounds, such as:
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: This compound shares the trifluoromethyl group but lacks the hydroxyl group, resulting in different reactivity and applications.
Fluridone: A compound with a similar trifluoromethylphenyl structure, used primarily as a herbicide.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Another compound with a trifluoromethyl group, used in various chemical and biological studies.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and a wide range of applications.
Propriétés
Numéro CAS |
114088-60-7 |
|---|---|
Formule moléculaire |
C16H13F3O2 |
Poids moléculaire |
294.27 g/mol |
Nom IUPAC |
1-hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C16H13F3O2/c1-11(20)15(21,12-6-3-2-4-7-12)13-8-5-9-14(10-13)16(17,18)19/h2-10,21H,1H3 |
Clé InChI |
QLKHNLWQPNYUIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


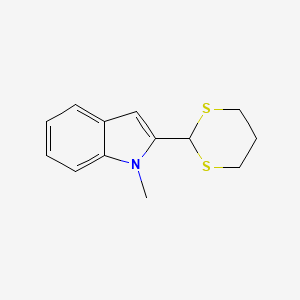

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
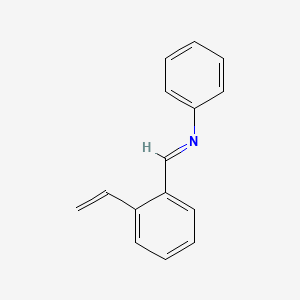
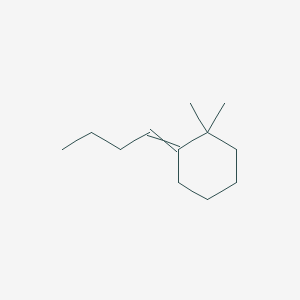

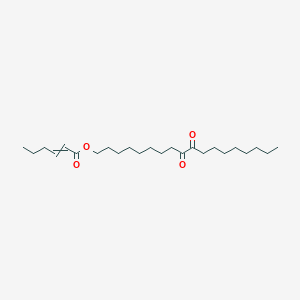
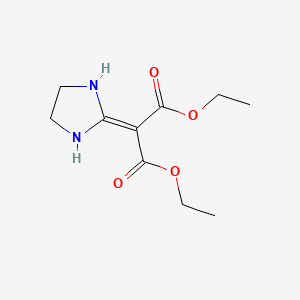
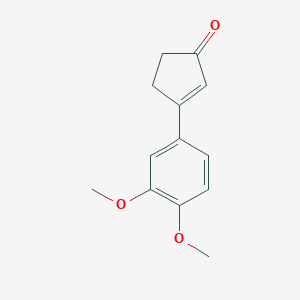


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
